molecular formula C8H8O3 B14009939 4,5-Dihydroxy-2-methylbenzaldehyde

4,5-Dihydroxy-2-methylbenzaldehyde

Cat. No.: B14009939
M. Wt: 152.15 g/mol
InChI Key: AHBHFPYDYZZCGE-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-methylbenzaldehyde is an organic compound with the molecular formula C8H8O3 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dihydroxy-2-methylbenzaldehyde can be synthesized through various methods. One common approach involves the hydroxylation of 2-methylbenzaldehyde using suitable oxidizing agents. Another method includes the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate . This method is advantageous due to its efficiency and the ability to produce highly functionalized molecules.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4,5-Dihydroxy-2-methylbenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-2-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aldehyde group can form Schiff bases with amines, which are important in many biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxybenzaldehyde
  • 2,6-Dihydroxy-4-methylbenzaldehyde
  • 4-Hydroxy-2-methylbenzaldehyde

Uniqueness

4,5-Dihydroxy-2-methylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

4,5-dihydroxy-2-methylbenzaldehyde

InChI

InChI=1S/C8H8O3/c1-5-2-7(10)8(11)3-6(5)4-9/h2-4,10-11H,1H3

InChI Key

AHBHFPYDYZZCGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)O)O

Origin of Product

United States

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